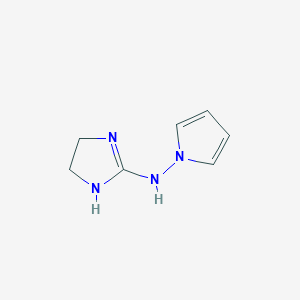
2-(Pyrrol-1-yl)amino-4,5-dihydro-1H-imidazole
Cat. No. B8349109
M. Wt: 150.18 g/mol
InChI Key: ACRFIIUOVAGNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03979408
Procedure details


By reacting 3.7 g. (0.0280 mole) of 2,5-dimethoxy-tetrahydrofuran with 5 g. (0.0276 mole) of 2-hydrazino-4,5-dihydro-1H-imidazole hydrobromide according to the process reported in Example 3, and adding at the end of the reaction a 10% aqueous solution of sodium hydroxide, the title compound is obtained as the free base. Yield 1.5 g. M.p. 183°-4°C. (from acetone.) The maleate melts at 142°-5°C (from acetone).

Quantity
0.0276 mol
Type
reactant
Reaction Step Two

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)O1.Br.[NH:11]([C:13]1[NH:14][CH2:15][CH2:16][N:17]=1)[NH2:12].[OH-].[Na+]>>[N:12]1([NH:11][C:13]2[NH:17][CH2:16][CH2:15][N:14]=2)[CH:3]=[CH:7][CH:6]=[CH:5]1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.028 mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1OC(CC1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0.0276 mol
|
|
Type
|
reactant
|
|
Smiles
|
Br.N(N)C=1NCCN1
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=CC=C1)NC=1NCCN1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

